3-(4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-ylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-ylamino)propan-1-ol is a complex organic compound that features an indole moiety, a piperidine ring, and a pyrimidine group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-ylamino)propan-1-ol typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent . The pyrimidine group is often synthesized via a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-ylamino)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-ylamino)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine and pyrimidine groups may enhance the compound’s binding affinity and selectivity for these targets . This multi-target interaction can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole moiety but lacks the piperidine and pyrimidine groups.
N-Methyltryptamine: Contains an indole ring and an ethylamine side chain but differs in the substitution pattern.
Piperidine derivatives: Similar in having the piperidine ring but vary in other structural features.
Uniqueness
3-(4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)pyrimidin-2-ylamino)propan-1-ol is unique due to its combination of indole, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H29N5O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-[[4-[1-[2-(1H-indol-3-yl)ethyl]piperidin-3-yl]pyrimidin-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C22H29N5O/c28-14-4-10-23-22-24-11-8-20(26-22)18-5-3-12-27(16-18)13-9-17-15-25-21-7-2-1-6-19(17)21/h1-2,6-8,11,15,18,25,28H,3-5,9-10,12-14,16H2,(H,23,24,26) |
InChI Key |
ICPZFNKFNRZFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2=CNC3=CC=CC=C32)C4=NC(=NC=C4)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.